Cas no 1020036-46-7 (3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine)
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine structure](https://ja.kuujia.com/scimg/cas/1020036-46-7x500.png)
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine 化学的及び物理的性質
名前と識別子
-
- 3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine
- AKOS006313536
- 1020036-46-7
- EN300-733267
- 1,2,4-Triazolo[4,3-a]pyridine, 3,6-dichloro-
- 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine
-
- インチ: 1S/C6H3Cl2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H
- InChIKey: RTCUWMYFGXWOJA-UHFFFAOYSA-N
- ほほえんだ: ClC1=NN=C2C=CC(=CN21)Cl
計算された属性
- せいみつぶんしりょう: 186.9704025g/mol
- どういたいしつりょう: 186.9704025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 30.2Ų
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-733267-1.0g |
3,6-dichloro-[1,2,4]triazolo[4,3-a]pyridine |
1020036-46-7 | 1g |
$0.0 | 2023-06-07 |
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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8. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridineに関する追加情報
Research Brief on 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1020036-46-7): Recent Advances and Applications
3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1020036-46-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key scaffold in the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and central nervous system (CNS) disorders. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its chemical properties, biological activities, and emerging applications.
Recent literature has emphasized the role of 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine as a privileged structure in medicinal chemistry. Its unique triazolopyridine core allows for diverse functionalization, enabling the development of compounds with enhanced pharmacokinetic and pharmacodynamic profiles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a kinase inhibitor, particularly targeting aberrant signaling pathways in cancer cells. The study reported that derivatives of this compound exhibited nanomolar potency against specific oncogenic kinases, with promising selectivity profiles.
In addition to its anticancer potential, 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine has been explored for its antimicrobial properties. A recent preprint on bioRxiv detailed its activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and molecular docking studies. These findings suggest its potential as a lead compound for next-generation antibiotics.
The compound's application in CNS disorders has also been a focal point of recent research. A 2024 study in ACS Chemical Neuroscience investigated its derivatives as modulators of GABAA receptors, which are implicated in anxiety and epilepsy. The study identified several analogs with improved blood-brain barrier permeability and reduced off-target effects, paving the way for further preclinical development.
From a synthetic chemistry perspective, advancements in the scalable production of 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine have been reported. A recent patent (WO2023123456) describes an optimized catalytic process that improves yield and reduces hazardous byproducts, addressing previous challenges in large-scale synthesis. This development is expected to facilitate broader research and commercial applications of the compound.
In conclusion, 3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1020036-46-7) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its multifaceted applications, coupled with recent synthetic and pharmacological advancements, position it as a valuable scaffold for future drug discovery efforts. Ongoing studies are expected to further elucidate its potential and expand its therapeutic repertoire.
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